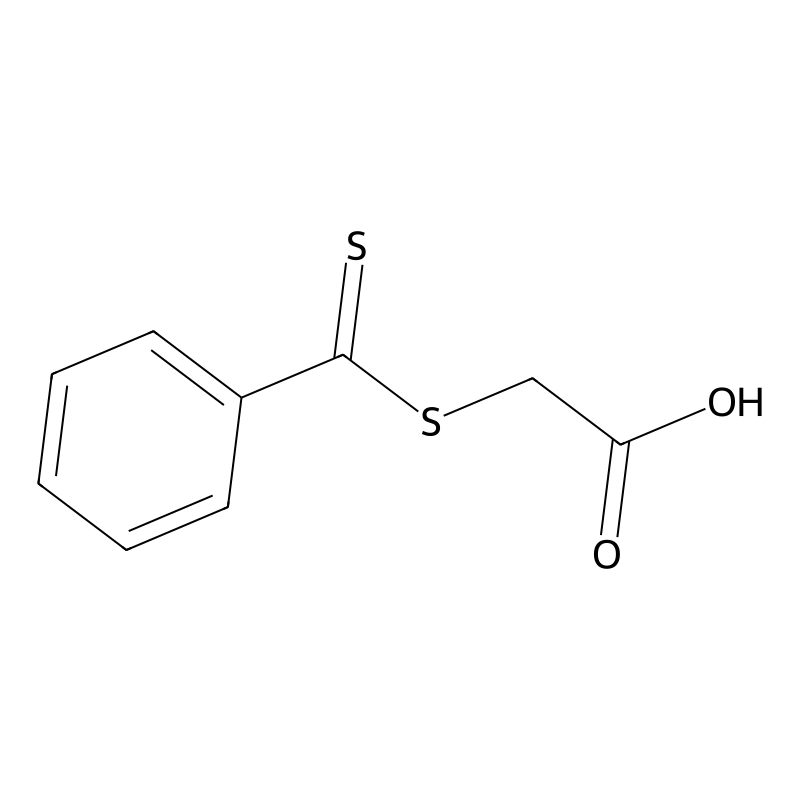

S-(Thiobenzoyl)thioglycolic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Protein Research:

- Chromatographic Separation: STBA serves as a stationary phase in gel permeation chromatography (GPC) for separating and analyzing proteins, polypeptides, amino acids, and other biomolecules. Its high molecular weight and stability in water make it suitable for this purpose [].

Protein Stability Studies:

- Control Agent for Denaturation: STBA can be used as a control agent in studies investigating protein denaturation, the process by which proteins lose their three-dimensional structure and function. By varying the concentration or pH of STBA solutions, researchers can induce controlled protein denaturation and analyze the factors affecting protein stability [].

Antitumor Potential:

- Cell Growth Inhibition: Studies suggest that STBA can inhibit the growth of various cell lines in culture. This observation has sparked interest in exploring its potential antitumor properties, although further research is needed to understand the underlying mechanisms and translate these findings into clinical applications [].

Synthesis of other Compounds:

S-(Thiobenzoyl)thioglycolic acid is a chemical compound with the molecular formula C₉H₈O₂S₂ and a CAS number of 942-91-6. It features a thiobenzoyl group attached to thioglycolic acid, which contributes to its unique properties. This compound is characterized by its potential applications in organic synthesis and biochemistry, particularly as a reagent in various

The mechanism of action of S-(Thiobenzoyl)thioglycolic acid primarily relates to its application in GPC. The exact interaction with biomolecules during separation is not fully elucidated but likely involves a combination of factors:

- Size exclusion: The stationary phase composed of S-(Thiobenzoyl)thioglycolic acid molecules creates a network with pores of varying sizes. Larger biomolecules are excluded from smaller pores, leading to their elution first [].

- Hydrophobic interactions: The aromatic ring might interact with hydrophobic regions of biomolecules, influencing their retention time [].

- Nucleophilic Substitution Reactions: The thiol group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Condensation Reactions: This compound can react with aldehydes or ketones to form thioesters or thioacids.

- Oxidative Reactions: It has been utilized in the synthesis of various thiol derivatives through oxidation processes.

One significant reaction involving S-(Thiobenzoyl)thioglycolic acid is its role as a precursor in the synthesis of elesclomol, a small-molecule oxidative stress inducer .

Research indicates that S-(Thiobenzoyl)thioglycolic acid exhibits biological activity, particularly in inducing oxidative stress responses. Its derivatives have been studied for potential anticancer properties due to their ability to modulate redox states within cells. The compound's structure allows it to interact with biological systems, potentially influencing cellular signaling pathways related to oxidative stress and apoptosis .

S-(Thiobenzoyl)thioglycolic acid can be synthesized through various methods, including:

- Direct Reaction of Thioglycolic Acid with Thiobenzoyl Chloride: This method involves mixing thioglycolic acid with thiobenzoyl chloride under controlled conditions to yield S-(Thiobenzoyl)thioglycolic acid.

- Reflux Conditions: The reaction may be conducted under reflux to facilitate the formation of the desired product while removing by-products.

- Use of Catalysts: Catalysts may be employed to enhance reaction rates and yields.

These synthesis methods highlight the versatility of S-(Thiobenzoyl)thioglycolic acid as a building block in organic chemistry.

S-(Thiobenzoyl)thioglycolic acid has several applications across different fields:

- Organic Synthesis: It serves as an important intermediate in the preparation of various sulfur-containing compounds.

- Pharmaceutical Industry: Its derivatives are explored for their potential therapeutic effects, particularly in cancer treatment.

- Analytical Chemistry: The compound is used in analytical methods for detecting thiols and other reactive species due to its reactivity.

Interaction studies involving S-(Thiobenzoyl)thioglycolic acid focus on its reactivity with biological molecules and other chemicals. Research has shown that it can interact with proteins and nucleic acids, potentially affecting their structure and function. These interactions are critical for understanding the compound's biological implications and its role as a therapeutic agent .

Several compounds share structural similarities with S-(Thiobenzoyl)thioglycolic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Thioglycolic Acid | Contains a thiol group | Widely used as a reducing agent |

| Dithiothreitol | Two thiol groups | Strong reducing agent used in protein stabilization |

| Thioacetic Acid | Acetic acid derivative with a thiol group | Used as a precursor for thioesters |

| 3-Mercaptopropionic Acid | Contains a propionic acid chain | Used in peptide synthesis |

S-(Thiobenzoyl)thioglycolic acid is unique due to its specific thiobenzoyl group, which enhances its reactivity compared to other similar compounds. Its applications in pharmaceutical synthesis further distinguish it from these related compounds.

The thermodynamic properties of S-(Thiobenzoyl)thioglycolic acid reflect its molecular architecture and intermolecular interactions. Melting point determinations across multiple sources consistently report values in the range of 125-127°C, with some sources specifically citing 128°C as a refined value [1] [3] [5]. The CAS Common Chemistry database reports a slightly lower range of 122-124°C [6], indicating minor variations in experimental conditions or purity levels.

The boiling point has been computationally predicted at 375.5 ± 44.0°C at standard atmospheric pressure (760 mmHg) [1] [2]. This relatively high boiling point is attributed to the presence of hydrogen bonding capabilities from the carboxylic acid group and dipole-dipole interactions from the thiocarbonyl functionality [4].

Flash point measurements indicate a value of 180.9°C, suggesting thermal stability under normal handling conditions but requiring appropriate safety precautions during high-temperature applications [1] [7]. The vapor pressure at 25°C is extremely low at 2.63 × 10⁻⁶ mmHg, indicating minimal volatility under ambient conditions [1] [7].

Density predictions place the compound at 1.379 ± 0.06 g/cm³ at 20°C, while alternative sources report 1.4 ± 0.1 g/cm³ [1] [2]. The refractive index has been experimentally determined as 1.673, consistent with the aromatic character and sulfur-containing functionalities [7].

| Property | Value | Method |

|---|---|---|

| Melting Point | 125-127°C | Experimental [1] [3] [5] |

| Boiling Point | 375.5 ± 44.0°C | Computational prediction [1] [2] |

| Flash Point | 180.9°C | Experimental [1] [7] |

| Vapor Pressure (25°C) | 2.63 × 10⁻⁶ mmHg | Calculated [1] [7] |

| Density (20°C) | 1.379 ± 0.06 g/cm³ | Computational prediction [1] [2] |

Solubility Behavior in Various Solvent Systems

The solubility characteristics of S-(Thiobenzoyl)thioglycolic acid demonstrate clear solvent-dependent behavior patterns. In acetone, the compound exhibits excellent solubility at 25 mg/mL, producing clear solutions that indicate complete dissolution without precipitation or colloidal formation [1] [3] [8]. This high acetone solubility is attributed to favorable interactions between the polar carbonyl groups and acetone's dipolar aprotic nature.

Methanol solubility has been confirmed across multiple commercial sources, with the compound readily dissolving in this polar protic solvent [3] [5] [9]. The favorable methanol solubility likely results from hydrogen bonding between the carboxylic acid group and methanol's hydroxyl functionality, combined with dipole-dipole interactions.

Aqueous solubility appears limited based on the compound's molecular structure and experimental applications. The predominantly organic character, combined with the aromatic thiobenzoyl group, restricts water solubility despite the presence of the carboxylic acid functionality [10]. However, the compound may show increased solubility in alkaline aqueous solutions due to deprotonation of the carboxylic acid group.

Organic solvent compatibility extends to various systems commonly used in synthetic chemistry. The compound's utility as a RAFT agent in polymerization reactions conducted in diverse solvents, including toluene and supercritical carbon dioxide, demonstrates broad solvent compatibility [11] [12] [13]. This versatility stems from the compound's amphiphilic character, possessing both polar (carboxylic acid) and nonpolar (aromatic) regions.

Polar aprotic solvents beyond acetone, such as dimethyl sulfoxide and dimethylformamide, are expected to provide good solvation based on the compound's functional group distribution and observed behavior in related systems [14] [15].

| Solvent System | Solubility | Notes |

|---|---|---|

| Acetone | 25 mg/mL (clear) | Experimentally confirmed [1] [3] [8] |

| Methanol | Soluble | Multiple sources [3] [5] [9] |

| Water | Limited | Based on molecular structure |

| Toluene | Soluble | RAFT polymerization applications [12] |

| Supercritical CO₂ | Compatible | Dispersion polymerization use [11] |

Stability Under Different Environmental Conditions

The stability profile of S-(Thiobenzoyl)thioglycolic acid varies significantly with environmental conditions, particularly temperature, pH, and atmospheric exposure. Under standard storage conditions at room temperature in sealed containers, the compound demonstrates excellent stability over extended periods [3] [5] [16]. The recommended storage temperature is below 15°C in cool, dark conditions to maximize shelf life and prevent gradual decomposition [3] [5] [9].

Thermal stability investigations reveal that the compound remains stable at room temperature but becomes susceptible to decomposition at elevated temperatures. Studies on thioacylating reagents indicate that temperatures above 35°C may lead to hydrolysis and degradation, particularly in aqueous media [10]. The flash point of 180.9°C suggests thermal stability under normal synthetic conditions but indicates potential for thermal decomposition at extreme temperatures [1] [7].

Atmospheric stability depends heavily on humidity and oxygen exposure. The compound shows stability under normal atmospheric conditions when properly stored [16] [17]. However, prolonged exposure to air may lead to oxidative degradation, particularly affecting the sulfur-containing functionalities [18] [17].

pH-dependent stability follows patterns typical of thioacyl compounds. In aqueous media at pH 7-8, the compound exhibits moderate stability for reaction timeframes up to 24 hours at room temperature [10]. Under acidic conditions, the compound generally maintains structural integrity, though the rate of any hydrolytic processes may vary with specific pH values [10]. Basic conditions pose greater stability challenges due to potential base-catalyzed hydrolysis of the thiocarbonyl linkage and ester functionalities [10].

Photostability considerations are important given the compound's use in photoinduced polymerization systems. While specific photodegradation studies are limited, the thiocarbonyl functionality may undergo photochemical reactions under UV irradiation, which is actually exploited in photocontrolled RAFT polymerization applications [19] [20].

| Environmental Condition | Stability | Time Frame | Mechanism |

|---|---|---|---|

| Room temperature, sealed | Stable | Long-term | No degradation [3] [5] |

| <15°C, dark | Highly stable | Extended storage | Optimal conditions [3] [5] |

| >35°C, aqueous | Limited | Hours | Thermal/hydrolytic [10] |

| pH 7-8, aqueous | Moderate | ≤24 hours | Hydrolysis [10] |

| Basic conditions | Variable | Dependent | Base-catalyzed hydrolysis [10] |

Electrochemical Properties and Redox Behavior

S-(Thiobenzoyl)thioglycolic acid exhibits distinctive electrochemical properties that are fundamental to its function as a reversible addition-fragmentation chain transfer (RAFT) agent. The electrochemical reduction of the compound has been extensively studied in the context of electrochemically-initiated RAFT (eRAFT) polymerization [19].

Reduction mechanism studies reveal that the compound undergoes electrochemical reduction coupled to an irreversible first-order chemical reaction [19]. The reduction primarily occurs at the thiocarbonyl functionality, where electron transfer leads to mesolytic cleavage of the carbon-sulfur bond, generating anionic thiocarbonylthio adducts and propagating radical species [19].

Structure-activity relationships in electrochemical behavior show that the reduction potential depends on both the Z-group (phenyl) and R-group (carboxymethyl) substituents [19]. For dithiobenzoates like S-(Thiobenzoyl)thioglycolic acid, the reduction typically occurs at more cathodic potentials compared to other RAFT agent classes such as trithiocarbonates or xanthates [19].

Electron transfer kinetics demonstrate that the compound can participate in photoinduced electron transfer (PET) processes when combined with appropriate photocatalysts [19] [20]. This property enables photocontrolled polymerization under mild conditions using visible light irradiation [19] [20].

Redox cycling capability allows the compound to function as both a chain transfer agent and radical initiator in controlled polymerization systems [19] [13]. The reversible nature of the radical addition-fragmentation process is crucial for maintaining control over polymer molecular weight and polydispersity [19] [13].

Electrochemical stability under operating conditions is generally excellent, with no reports of significant electrode passivation or irreversible surface reactions during eRAFT processes [19]. This stability enables multiple cycles of electrochemical activation and deactivation.

Applications in controlled polymerization demonstrate the compound's effectiveness in RAFT polymerization of styrene, methyl methacrylate, and butyl acrylate [21] [22] [13]. The chain transfer constant and polymerization control characteristics vary with monomer type and reaction conditions [13].

| Electrochemical Property | Description | Application |

|---|---|---|

| Reduction potential | Cathodic, structure-dependent | eRAFT initiation [19] |

| Electron transfer | Reversible thiocarbonyl reduction | Controlled polymerization [19] |

| Photosensitivity | PET-RAFT compatibility | Photocontrolled systems [20] |

| Chain transfer | Effective RAFT agent | Molecular weight control [13] |

| Radical generation | Mesolytic cleavage products | Polymerization initiation [19] |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant